2-(azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid)
Description
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) (CAS: 1803582-07-1) is a brominated heterocyclic compound featuring a pyridine ring substituted at the 5-position with bromine and an azetidine (four-membered nitrogen-containing ring) at the 2-position. The bis(trifluoroacetic acid) (TFA) salt enhances solubility and stability, making it suitable for laboratory applications such as medicinal chemistry or materials science .
Properties
CAS No. |
1803582-07-1 |
|---|---|
Molecular Formula |
C12H11BrF6N2O4 |
Molecular Weight |
441.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Suzuki–Miyaura cross-coupling reaction to attach the bromopyridine moiety . The reaction conditions often include the use of bases such as DBU and catalysts like palladium complexes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-5-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the azetidine ring.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(azetidin-3-yl)-5-bromopyridine is in medicinal chemistry . The compound serves as a valuable building block for synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. The azetidine ring can mimic natural substrates or inhibitors, allowing for modulation of biological pathways.
Case Study:
A study investigated the synthesis of derivatives of this compound targeting specific receptors involved in neurological functions. The results indicated that modifications to the azetidine structure enhanced binding affinity to certain receptors, demonstrating its potential as a lead compound in drug development.
Material Science
In material science , the compound's unique electronic properties make it suitable for developing advanced materials. Its structural characteristics allow for the design of materials with specific optical or electronic properties.
Case Study:
Research has shown that incorporating 2-(azetidin-3-yl)-5-bromopyridine into polymer matrices can improve conductivity and thermal stability. This application is particularly relevant in the development of organic semiconductors and sensors.
Biological Studies
The compound is also utilized in biological studies , particularly in enzyme inhibition and receptor modulation research. Its ability to interact with biological macromolecules makes it a candidate for studying various biochemical pathways.
Case Study:
In a study focused on enzyme inhibitors, 2-(azetidin-3-yl)-5-bromopyridine was tested against specific enzymes involved in metabolic pathways. The findings revealed that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Azetidin-3-yl)-5-bromopyrimidine | Pyrimidine derivative | Different reactivity profile compared to pyridine |
| 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine | Cyclopropyl derivative | Potential for different biological interactions |
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
The compound is structurally analogous to several azetidine-containing scaffolds. Below is a detailed comparison with key analogs:
Structural and Functional Differences
A. 2-(Azetidin-3-yl)-5-bromopyrimidine, Bis(trifluoroacetic acid) (CAS: 2060043-00-5)
- Structure : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
- Molecular Formula : C₁₁H₁₀BrF₆N₃O₄.
- Molecular Weight : 442.11 g/mol .
- Higher molecular weight due to additional fluorine and oxygen atoms.
- Applications : Marketed as a "versatile small molecule scaffold" for drug discovery .
B. 2-(Azetidin-3-yl)pyridine, Bis(trifluoroacetic acid) (CAS: 63357-45-9)
- Structure : Lacks the 5-bromo substituent on pyridine.
- Molecular Formula : C₇H₈N₂·2C₂HF₃O₂.
- Molecular Weight : ~348.08 g/mol (calculated).
- Key Differences :
3-(Azetidin-3-yl)-5-bromo-1,2-benzoxazole
- Structure : Benzoxazole (fused benzene and oxazole rings) replaces pyridine.
- Molecular Formula: Not explicitly stated ().
- Likely used in optoelectronics or as a bioisostere in drug design .
Physicochemical and Commercial Comparison
Key Research Findings
Synthetic Utility :
- Bromine in the target compound and pyrimidine analog enables functionalization via cross-coupling, critical for creating diversified libraries .
- TFA counterions aid in purification and solubility, as seen in peptide synthesis ().
Stability and Handling :
- TFA salts are hygroscopic and require anhydrous storage. Pyrimidine analog is listed for "long-term storage" with unspecified conditions .
Commercial Availability :
- Pyrimidine analog is available in bulk (up to 500 mg) with defined pricing, whereas the pyridine version’s availability is unclear .
Biological Activity
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula and is characterized by the presence of an azetidine ring and a bromopyridine moiety. The trifluoroacetic acid component enhances its solubility and stability in biological systems .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(azetidin-3-yl)-5-bromopyridine exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| 2-(Azetidin-3-yl)-5-bromopyridine | Moderate antibacterial activity against Gram-positive bacteria | |
| Related pyridine derivatives | Broad-spectrum antifungal activity |
Anticancer Potential
Research has suggested that the bromopyridine derivatives can inhibit cancer cell proliferation. A study highlighted the following findings:
- Mechanism : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.4 | Inhibition of proliferation |
| HeLa | 12.8 | Induction of apoptosis |
These results underscore the potential of this compound as a lead for developing new anticancer agents .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects of azetidine derivatives. In vitro studies have shown:
- Mechanism : Reduction of oxidative stress and inflammation in neuronal cells.
- Model Used : SH-SY5Y neuroblastoma cells.
| Treatment | Concentration (µM) | Outcome |
|---|---|---|
| Control | - | Baseline cell viability |
| Compound | 10 | Increased viability by 30% |
This suggests a promising avenue for treating neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method.
- Results : Zones of inhibition were recorded, indicating effective antibacterial properties.
-
Anticancer Study :
- Objective : To assess the cytotoxicity against various cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
